1-(Phenylsulfonyl)-1H-imidazole
Overview
Description
1-(Phenylsulfonyl)-1H-imidazole is an organic compound characterized by the presence of a phenylsulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-(Phenylsulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Phenylsulfonyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer effects could involve the disruption of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound shares the phenylsulfonyl group but has a pyrrole ring instead of an imidazole ring.
1-(Phenylsulfonyl)-1H-pyrazole: Similar to the imidazole derivative, but with a pyrazole ring.
Properties
IUPAC Name |
1-(benzenesulfonyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXNHIYUMJTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339288 | |
Record name | 1-(Phenylsulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46248-01-5 | |
Record name | 1-(Phenylsulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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